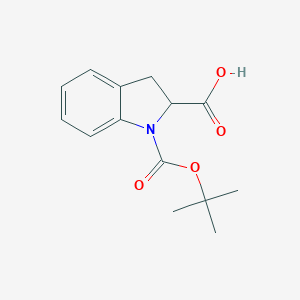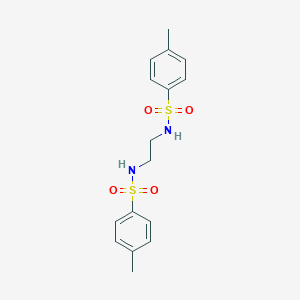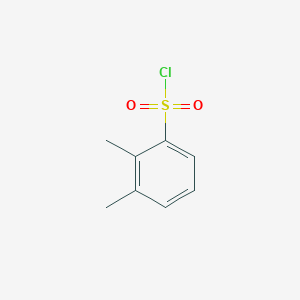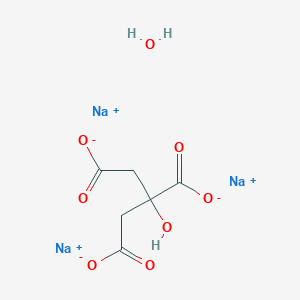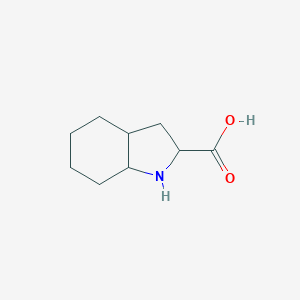
Bromofluoromethane
Descripción general
Descripción
Bromofluoromethane, also known as CH2BrF, is a mixed gaseous halomethane . It is soluble in alcohol and very soluble in chloroform . It is an important reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals .
Synthesis Analysis
Bromofluoromethane has been prepared by three prevailingly ineffective methods :- From a dihalomethane by a halogen exchange reaction or from a halomethane by catalyzed bromination or fluorination. The method with the highest yield is reductive debromination of dibromofluoromethane using an organotin hydride .
Molecular Structure Analysis
The molecular formula of Bromofluoromethane is CHBrF . Its average mass is 112.929 Da and its monoisotopic mass is 111.932381 Da .Physical And Chemical Properties Analysis
Bromofluoromethane has a density of 1.8±0.1 g/cm3, a boiling point of 19.0±8.0 °C at 760 mmHg, and a vapour pressure of 940.3±0.0 mmHg at 25°C . Its enthalpy of vaporization is 25.5±3.0 kJ/mol, and it has a flash point of -34.3±13.3 °C . The index of refraction is 1.375, and its molar refractivity is 14.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Manufacturing Intermediates
Bromofluoromethane is an important reagent in the manufacture of intermediates . Intermediates are substances produced during the middle stages of a chemical synthesis, which are then used to produce the final product. The unique properties of Bromofluoromethane make it useful in this context.
Pharmaceuticals
Bromofluoromethane is also used in the production of pharmaceuticals . Its ability to form stable carbon-bromine and carbon-fluorine bonds makes it valuable in the synthesis of a variety of pharmaceutical compounds.
Other Chemicals
Apart from intermediates and pharmaceuticals, Bromofluoromethane is used in the manufacture of other chemicals . Its reactivity and stability under certain conditions make it a versatile reagent in chemical synthesis.
Ozone Depletion Research
The usage of Bromofluoromethane is regulated due to its ozone depletion potential (0.73) . This makes it a subject of study in environmental science and policy, particularly in research related to ozone layer protection.
Radiochemistry
Bromofluoromethane’s isotopomer CH2Br18F contains fluorine-18 (18F) and is used in radiochemistry . Fluorine-18 is a radioactive isotope of fluorine, and it’s used in positron emission tomography (PET) scans, a type of medical imaging technique.
Monofluoroalkylation
Bromofluoromethane has been used in a nickel-catalyzed direct terminal monofluoroalkylation between alkyl tosylates . This transformation has demonstrated high efficiency, mild conditions, and good functional-group compatibility .
Safety And Hazards
Bromofluoromethane is toxic if inhaled and causes respiratory tract irritation . It may be harmful if absorbed through the skin and causes skin irritation . It is also toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Bromofluoromethane is an important reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals . Its usage is regulated due to its ozone depletion potential (0.73) . Its isotopomer CH2Br18F contains fluorine-18 (18F) and is used in radiochemistry . It has also proven useful for accessing PET imaging molecules .
Propiedades
IUPAC Name |
bromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHCLYDBQOYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074319 | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofluoromethane | |
CAS RN |
373-52-4, 4539-11-1 | |
| Record name | Bromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylene, bromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data available for bromofluoromethane?
A1: Bromofluoromethane (CH2BrF) has a molecular weight of 112.94 g/mol. [] Spectroscopic studies have provided valuable data on this molecule. For instance, rotational spectra analysis has allowed for the determination of ground-state rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling constants. [, , ] These data are crucial for understanding its molecular structure and interactions. Additionally, vibrational spectra and normal coordinate analysis have been performed to characterize its vibrational modes. []
Q2: How has computational chemistry been employed in understanding bromofluoromethane?
A2: Computational methods have played a crucial role in studying bromofluoromethane. High-level ab initio calculations have been used to determine harmonic and anharmonic force constants, providing insights into its vibrational properties. [] Coupled cluster calculations have been employed to obtain accurate equilibrium geometries. [, ] Density functional theory (DFT) calculations, particularly using the B3LYP functional, have also been utilized to investigate its properties. []
Q3: What is the role of quantum-chemical calculations in studying the hyperfine structure of bromofluoromethane?
A3: Quantum-chemical calculations, specifically at the coupled-cluster level, have been essential in supporting the measurement and assignment of hyperfine structures in the rotational spectra of various bromofluoromethane isotopologues. These calculations provide accurate predictions of hyperfine parameters, such as the bromine quadrupole-coupling constants, significantly improving the accuracy of experimental data interpretation. [, ]
Q4: How does bromofluoromethane react with superoxide ions?
A5: Research has shown that bromofluoromethane reacts with superoxide ions (O2.-) in aprotic solvents. [] Interestingly, the rate of reaction varies significantly depending on the halogen substitution pattern. For instance, bromofluoromethanes react much faster than their chlorofluoromethane counterparts. This reactivity difference highlights the impact of halogen substituents on the molecule's susceptibility to nucleophilic attack by superoxide. []
Q5: What is known about the stability of bromofluoromethane?
A6: While bromofluoromethane is a relatively stable compound, its stability is influenced by factors such as temperature and exposure to certain reagents. Studies on its reactions with superoxide ions shed light on its reactivity and potential degradation pathways. [] Additionally, research on its photochemistry, specifically the behavior of its cation in solid argon, provides insights into its stability under specific conditions. []
Q6: What are the environmental concerns associated with bromofluoromethane, and are there alternatives?
A7: Bromofluoromethane, similar to other halomethanes, raises environmental concerns due to its potential to contribute to ozone layer depletion. [, ] This concern has prompted the search for alternative fluoromethylating reagents that are less environmentally harmful and less toxic. Researchers are actively exploring and developing new synthetic methods that utilize less hazardous reagents to achieve similar chemical transformations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)



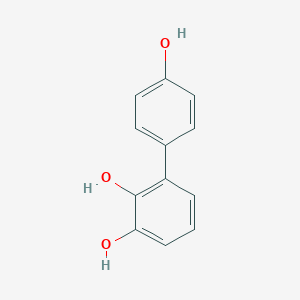
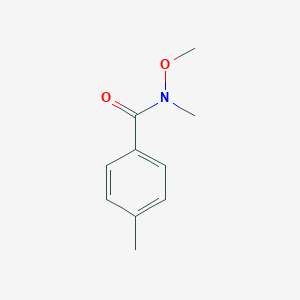
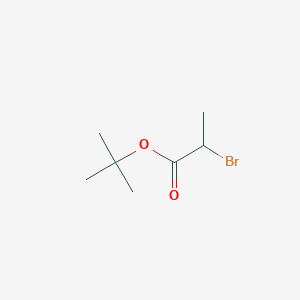

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
